molecular formula C16H16ClNO4S B15182840 Carbonic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenyl 1-methylethyl ester CAS No. 178870-52-5

Carbonic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenyl 1-methylethyl ester

Cat. No.: B15182840
CAS No.: 178870-52-5
M. Wt: 353.8 g/mol
InChI Key: RCTIPTKUUKKGDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbonic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenyl 1-methylethyl ester: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbonic acid ester, a chloro-substituted phenyl ring, and a thioxomethyl group attached to a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenyl 1-methylethyl ester typically involves multiple steps:

    Formation of the 2-chloro-5-aminophenyl intermediate:

    Attachment of the thioxomethyl group: The 2-methyl-3-furanyl thioxomethyl group is introduced through a nucleophilic substitution reaction, where the amino group reacts with a thioxomethylating agent.

    Esterification: The final step involves the esterification of the carbonic acid with 1-methylethyl alcohol under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxomethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Carbonic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenyl 1-methylethyl ester: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thioxomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Carbonic acid, 2-chloro-5-aminophenyl ester: Lacks the thioxomethyl group, resulting in different reactivity and applications.

    Carbonic acid, 2-chloro-5-(((2-methyl-3-furanyl)methyl)amino)phenyl 1-methylethyl ester: Similar structure but with a methyl group instead of a thioxomethyl group, affecting its chemical properties and biological activity.

Uniqueness

  • The presence of the thioxomethyl group in carbonic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenyl 1-methylethyl ester provides unique reactivity, particularly in nucleophilic substitution and oxidation reactions.
  • Its structure allows for diverse applications in various fields, making it a versatile compound for research and industrial use.

Properties

CAS No.

178870-52-5

Molecular Formula

C16H16ClNO4S

Molecular Weight

353.8 g/mol

IUPAC Name

[2-chloro-5-[(2-methylfuran-3-carbothioyl)amino]phenyl] propan-2-yl carbonate

InChI

InChI=1S/C16H16ClNO4S/c1-9(2)21-16(19)22-14-8-11(4-5-13(14)17)18-15(23)12-6-7-20-10(12)3/h4-9H,1-3H3,(H,18,23)

InChI Key

RCTIPTKUUKKGDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)OC(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.